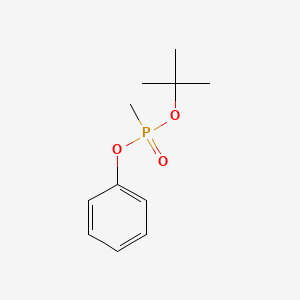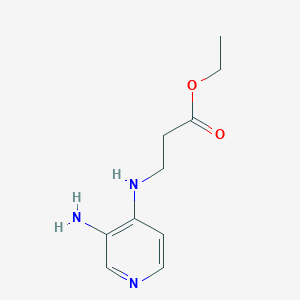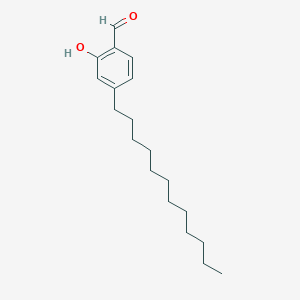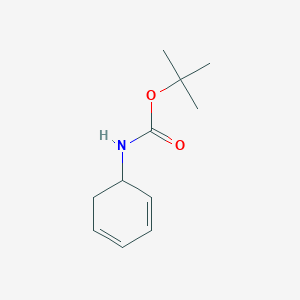![molecular formula C24H30O5 B12574274 Methyl 2-{[(4-nonylphenoxy)carbonyl]oxy}benzoate CAS No. 189010-67-1](/img/structure/B12574274.png)
Methyl 2-{[(4-nonylphenoxy)carbonyl]oxy}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-{[(4-nonylphenoxy)carbonyl]oxy}benzoate is an organic compound with the molecular formula C24H30O5 . It consists of 59 atoms: 30 hydrogen atoms, 24 carbon atoms, and 5 oxygen atoms . This compound is known for its unique structure, which includes a benzoate ester linked to a nonylphenoxy group through a carbonyl bridge.
Vorbereitungsmethoden
The synthesis of Methyl 2-{[(4-nonylphenoxy)carbonyl]oxy}benzoate typically involves esterification reactions. One common method is the reaction of 2-hydroxybenzoic acid with 4-nonylphenol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions . Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Methyl 2-{[(4-nonylphenoxy)carbonyl]oxy}benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or phenoxy group, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Methyl 2-{[(4-nonylphenoxy)carbonyl]oxy}benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals, polymers, and coatings.
Wirkmechanismus
The mechanism of action of Methyl 2-{[(4-nonylphenoxy)carbonyl]oxy}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or changes in gene expression .
Vergleich Mit ähnlichen Verbindungen
Methyl 2-{[(4-nonylphenoxy)carbonyl]oxy}benzoate can be compared with other similar compounds, such as:
Methyl 2-{[(4-octylphenoxy)carbonyl]oxy}benzoate: Similar structure but with an octyl group instead of a nonyl group.
Methyl 2-{[(4-decylphenoxy)carbonyl]oxy}benzoate: Similar structure but with a decyl group instead of a nonyl group.
The uniqueness of this compound lies in its specific nonylphenoxy group, which imparts distinct chemical and physical properties compared to its analogs .
Eigenschaften
CAS-Nummer |
189010-67-1 |
|---|---|
Molekularformel |
C24H30O5 |
Molekulargewicht |
398.5 g/mol |
IUPAC-Name |
methyl 2-(4-nonylphenoxy)carbonyloxybenzoate |
InChI |
InChI=1S/C24H30O5/c1-3-4-5-6-7-8-9-12-19-15-17-20(18-16-19)28-24(26)29-22-14-11-10-13-21(22)23(25)27-2/h10-11,13-18H,3-9,12H2,1-2H3 |
InChI-Schlüssel |
HMCXQYADBIDMKS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC1=CC=C(C=C1)OC(=O)OC2=CC=CC=C2C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-Butyl [(3,5-dihydroxyphenyl)methyl]carbamate](/img/structure/B12574199.png)
![Phosphine, tris[3-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phenyl]-](/img/structure/B12574217.png)
![Piperazine, 1-(2-methoxyphenyl)-4-[[5-(2-thienyl)-3-isoxazolyl]methyl]-](/img/structure/B12574219.png)
![Pyridine, 3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]-](/img/structure/B12574225.png)

![Benzonitrile, 2-[5-[(2-butyl-1H-benzimidazol-1-yl)methyl]-2-thienyl]-](/img/structure/B12574241.png)

![6-Undecanone, 5-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B12574250.png)
![2-Pyrrolidinone, 5-[(1-ethoxyethoxy)methyl]-, (5S)-](/img/structure/B12574253.png)

![5-Hexen-3-ol, 1-[(4-methoxyphenyl)methoxy]-4-methyl-, (3R,4S)-](/img/structure/B12574267.png)
![Phenol, 4-chloro-2-[phenyl[2-(2-pyridinyl)-1H-benzimidazol-1-yl]methyl]-](/img/structure/B12574279.png)

